molecular formula C20H18O10 B1247797 Cimicifugic acid D CAS No. 219986-51-3

Cimicifugic acid D

Cat. No. B1247797
CAS RN: 219986-51-3
M. Wt: 418.3 g/mol
InChI Key: MTGTYFYLZVUKQG-ZUVWSUMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cimicifugic acid D is a natural product found in Actaea simplex, Actaea heracleifolia, and other organisms with data available.

Scientific Research Applications

Biological Activities and Therapeutic Potential

Cimicifugic acid D, along with other hydroxycinnamic acid esters found in Actaea and Petasites species, has been the subject of increased scientific interest due to its diverse biological properties. These compounds, including cimicifugic acid D, are being investigated for their potential therapeutic applications, particularly for their anti-inflammatory, antiviral, cytotoxic, and vasoactive effects. Structural features like the position of hydroxyl groups and the introduction of electron-donating moieties in these compounds are crucial for their biological activities (Jahn & Petersen, 2021).

Antioxidant Properties

The antioxidant properties of cimicifugic acid D and related compounds have been studied in various contexts. For instance, cimicifugic acid D, along with other phenolic constituents from Cimicifuga racemosa (black cohosh), demonstrated potential in scavenging reactive oxygen species and protecting against DNA damage. This protective effect against cellular DNA damage suggests a role for these compounds in mitigating oxidative stress-related conditions (Burdette et al., 2002).

Hyaluronidase Inhibition

Research has also indicated that cimicifugic acid D and similar compounds can inhibit hyaluronidase activity. Such inhibition is significant as hyaluronidase plays a role in various physiological and pathological processes. The inhibition of this enzyme by cimicifugic acid D and related compounds could have implications in managing conditions where hyaluronidase activity is a factor (Iwanaga et al., 2010).

Neutrophil Elastase Activity Inhibition

Another area of interest is the inhibition of neutrophil elastase activity by cinnamic acid derivatives such as cimicifugic acid D. This enzyme plays a key role in the immune response, and its inhibition could have therapeutic implications in conditions involving excessive or aberrant neutrophil activation (Löser et al., 2000).

Anti-inflammatory Potential

Cimicifugic acid D has shown potential as an anti-inflammatory agent. Studies involving extracts from Cimicifugae Rhizoma, which contain cimicifugic acid D, have demonstrated protective effects in models of inflammation, such as Pseudomonas aeruginosa-induced pneumonia in mice. This suggests that cimicifugic acid D and related compounds could be developed as complementary therapies for respiratory infections and related inflammatory conditions (Wang et al., 2017).

properties

CAS RN

219986-51-3

Product Name

Cimicifugic acid D

Molecular Formula

C20H18O10

Molecular Weight

418.3 g/mol

IUPAC Name

(2R,3S)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid

InChI

InChI=1S/C20H18O10/c21-13-5-1-12(2-6-13)10-20(29,19(27)28)17(18(25)26)30-16(24)8-4-11-3-7-14(22)15(23)9-11/h1-9,17,21-23,29H,10H2,(H,25,26)(H,27,28)/b8-4+/t17-,20-/m1/s1

InChI Key

MTGTYFYLZVUKQG-ZUVWSUMTSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@]([C@@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)(C(=O)O)O)O

SMILES

C1=CC(=CC=C1CC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O

Canonical SMILES

C1=CC(=CC=C1CC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O

synonyms

cimicifugic acid
cimicifugic acid A
cimicifugic acid B
cimicifugic acid C
cimicifugic acid D
cimicifugic acid Gst
cimicifugic aicd E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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